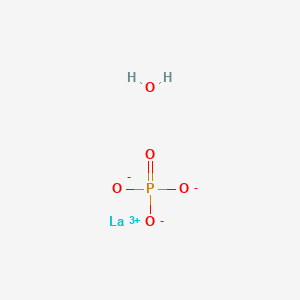

Lanthanum(III) phosphate hydrate

Description

Properties

IUPAC Name |

lanthanum(3+);phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLPYXTVXABWIU-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[La+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2LaO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Lanthanum Iii Phosphate Hydrate and Its Derivatives

Precipitation Methods

Precipitation from aqueous solutions is a common and versatile strategy for synthesizing lanthanum phosphate (B84403) hydrates. This method involves the reaction of a soluble lanthanum salt with a phosphate source, leading to the formation of an insoluble precipitate. The characteristics of the final product are highly sensitive to the reaction conditions.

The control of pH and temperature is critical in the precipitation synthesis of Lanthanum(III) phosphate hydrate (B1144303) as these parameters directly influence the material's structure, shape, and size. vu.lt The structure and morphology of lanthanum phosphate nanocrystals are highly dependent on the pH and temperature of the growth solution. vu.lt Lanthanum(III) has been shown to be effective for precipitating phosphates over a broad pH range, from 4.5 to 8.5. epa.gov

Specific synthesis conditions reported in the literature highlight the variability of these parameters. For instance, some methods employ a pH range of 2.0 to 3.0, followed by a ripening stage at 80°C. inoe.ro Another approach involves precipitation directly in phosphoric acid at a much higher temperature of 150°C. uci.edu In one study, precipitation was carried out at room temperature (25±5 °C), resulting in a suspension with a pH of 1. ifmo.ru The ability to form a precipitate across such a wide pH spectrum makes lanthanum an effective agent for phosphate removal from wastewater, which typically has a pH of 7 to 8, often without needing pH adjustment. epa.gov

Interactive Data Table: pH and Temperature Control in Precipitation

| Parameter | Reported Value/Range | Outcome/Observation | Source(s) |

|---|---|---|---|

| pH Range | 4.5 - 8.5 | Effective precipitation of phosphate | epa.gov |

| pH | 2.0 - 3.0 | Formation of LaPO₄:Ce,Tb precipitate | inoe.ro |

| pH | ~1 | Resulting pH after adding NH₄H₂PO₄ solution to REE nitrates | ifmo.ru |

| Temperature | 80 °C | Ripening of precipitate slurry | inoe.ro |

| Temperature | 150 °C | Synthesis temperature in phosphoric acid | uci.edu |

| Temperature | 25 ± 5 °C | Precipitation carried out at room temperature | ifmo.ru |

The choice of starting materials significantly impacts the characteristics of the synthesized Lanthanum(III) phosphate hydrate. researchgate.netxml-journal.net Various lanthanum sources, including Lanthanum oxide (La₂O₃), Lanthanum chloride (LaCl₃), and Lanthanum nitrate (B79036) (La(NO₃)₃), can be used. researchgate.netresearchgate.net Similarly, the phosphate source can be varied, with common choices being phosphoric acid (H₃PO₄) and ammonium (B1175870) salts like ammonium dihydrogen phosphate ((NH₄)H₂PO₄) or diammonium hydrogen phosphate ((NH₄)₂HPO₄). researchgate.netresearchgate.net

A comparative study using La₂O₃ and LaCl₃ as lanthanum precursors, and (NH₄)₃PO₄ and H₃PO₄ as phosphate sources, revealed that the resulting products were in a non-stoichiometric state. researchgate.net This was attributed to the solubility of the products or the partial precipitation of HPO₄²⁻ and H₂PO₄⁻ species. researchgate.net Regardless of the specific precursors used in that study, the final product was identified as the hexagonal rhabdophane (B76276) structure, LaPO₄·0.5H₂O. researchgate.net The reaction between Lanthanum chloride and a phosphate source results in the formation of Lanthanum phosphate, a precipitate that can be removed via mechanical filtration. reefcentral.com The principle that the final product's crystallinity and morphology are influenced by the precursor has been termed a "certain heredity". xml-journal.net

Interactive Data Table: Common Precursors for this compound Synthesis

| Precursor Type | Chemical Compound | Role | Source(s) |

|---|---|---|---|

| Lanthanum Source | Lanthanum oxide (La₂O₃) | Reactant | researchgate.netresearchgate.net |

| Lanthanum Source | Lanthanum chloride (LaCl₃) | Reactant | researchgate.netresearchgate.netreefcentral.com |

| Lanthanum Source | Lanthanum nitrate (La(NO₃)₃) | Reactant | researchgate.net |

| Lanthanum Source | Lanthanum hydroxide (B78521) (La(OH)₃) | Reactant | researchgate.net |

| Phosphate Source | Ammonium phosphate ((NH₄)₃PO₄) | Reactant | researchgate.net |

| Phosphate Source | Phosphoric acid (H₃PO₄) | Reactant | researchgate.netresearchgate.net |

| Phosphate Source | Diammonium hydrogen phosphate ((NH₄)₂HPO₄) | Reactant | researchgate.net |

A novel, one-pot synthesis method known as the Epoxide Route allows for the production of this compound at room temperature with significant control over the product's nanotexture. d-nb.infoconicet.gov.arresearchgate.net This technique is based on an alkalinization process driven by the reaction between a nucleophile and an epoxide, which initiates the precipitation of LaPO₄ in its rhabdophane phase. d-nb.inforesearchgate.net

A key feature of the Epoxide Route is the ability to monitor the reaction's progress through in-situ pH measurements, which helps in identifying the distinct steps of the precipitation process. d-nb.infoconicet.gov.ar This method offers remarkable control over the particle morphology and size. conicet.gov.ar By adjusting the organic co-solvents used in the reaction, researchers have successfully synthesized crystalline particles with diverse shapes, including dumbbell, urchin, and needle-like morphologies. d-nb.infoconicet.gov.ar The particle sizes can be precisely controlled, ranging from under 200 nanometers to over 5 micrometers. conicet.gov.ar This approach represents a simple and reliable way to produce materials with tailored sizes and shapes on demand. d-nb.info

Hydrothermal Synthesis

Hydrothermal synthesis is a powerful method for producing highly crystalline and morphologically controlled this compound nanoparticles. vu.lt This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure. vu.ltrsc.org It is particularly effective for creating uniform nanoparticles, often without the need for subsequent high-temperature annealing. vu.lt The precise control over reaction parameters such as temperature, pressure, pH, aging time, and reactant concentrations allows for the targeted synthesis of nanoparticles with specific sizes, shapes, and surface properties. vu.lt For example, hydrothermal treatment at 230°C can induce a phase transformation from the initially formed rhabdophane structure to the monazite (B576339) structure over time. ifmo.rucyberleninka.ru

The introduction of surfactants into the hydrothermal synthesis process provides an additional layer of control over the final product's characteristics. Surfactants can act as microreactors or templates, guiding the nucleation and growth of the nanoparticles. researchgate.nettandfonline.com In hydrothermal processes, surfactants may form spherical micelles that serve as templates, leading to the formation of products with nanoparticle morphologies. tandfonline.com

The non-ionic triblock copolymer Pluronic P123 is one such surfactant that has been effectively used. acs.org Its presence in the hydrothermal reaction is crucial for creating materials with enhanced properties, such as stronger photoluminescence, compared to materials synthesized without it. acs.orgaip.org The use of surfactants like cetyltrimethyl ammonium bromide (CTAB) has also been reported. ias.ac.in In some systems, precipitation is confined within reverse micelle structures formed by surfactants in a water/toluene medium, which results in nanosized and homogeneous orthophosphates. osti.gov The nature of the surfactant and the solvent system plays a critical role in determining the morphology and crystal structure of the final product. ias.ac.in

Hydrothermal methods, particularly when assisted by surfactants, are capable of producing highly ordered and complex structures of this compound. A notable achievement is the synthesis of uniform spindle-shaped microarchitectures. acs.org These intricate structures are formed through a self-assembly process of aligned, single-crystalline nanowires. acs.org

This specific morphology was achieved using a Pluronic P123-assisted hydrothermal reaction. acs.org Research has shown that products from certain hydrothermal syntheses are predominantly composed of nanowires or nanorods with diameters in the range of 5-120 nm and lengths varying from several hundred nanometers to a few micrometers. vu.lt These well-defined, high-aspect-ratio nanostructures are a testament to the precise control afforded by the hydrothermal synthesis technique.

Sol-Gel Processes for Material Preparation

The sol-gel process is a wet-chemical technique used for the fabrication of materials, including this compound, from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. This method offers excellent control over the product's purity, homogeneity, and microstructure at a relatively low temperature.

The synthesis of lanthanum phosphate via the sol-gel method typically involves the following steps:

Precursor Solution Preparation: Lanthanum precursors, such as lanthanum chloride (LaCl₃) or lanthanum nitrate (La(NO₃)₃), are dissolved in a suitable solvent, which can be aqueous or non-aqueous (e.g., ethanol). researchgate.netvu.ltresearchgate.net

Sol Formation: A phosphate precursor, commonly phosphoric acid (H₃PO₄), is added to the lanthanum solution. researchgate.net This leads to the formation of a colloidal suspension of nanoparticles, known as a sol. The stability of the sol is a critical factor and is often controlled by adjusting the pH. For lanthanum phosphate, a stable sol can be obtained at a pH of 1.8-1.9. researchgate.net

Gelation: The sol is then destabilized to form a gel, which is a continuous solid network enclosing a continuous liquid phase. This can be achieved by methods such as changing the pH. For instance, flocculation can be induced by the addition of ammonia (B1221849) solution to raise the pH to around 6.8-7.8. researchgate.net

Aging and Drying: The gel is aged to allow for further polycondensation reactions, which strengthen the network. Subsequently, the liquid phase is removed from the gel through drying, which can be done at ambient or elevated temperatures, to yield the final solid material.

An aqueous sol-gel technique starting from lanthanum chloride has been reported to produce rod-shaped lanthanum phosphate particles. niist.res.in This method involves the precipitation of lanthanum phosphate from a lanthanum chloride solution by adding phosphoric acid, followed by flocculation with an ammonia solution. researchgate.net The resulting gel can then be processed to obtain the desired material.

The sol-gel process is not limited to the synthesis of pure lanthanum phosphate. It is also a versatile method for preparing composite materials. For example, ceramic composites in the LaPO₄–Y₂O₃ and LaPO₄–ZrO₂ systems have been synthesized by preparing sols of the individual components and then mixing them to form composite gels. researchgate.net

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles has garnered significant attention due to their unique properties and potential applications in fields such as catalysis, biomedical imaging, and drug delivery. nanorh.com Various synthetic methods have been developed to produce these nanoparticles with controlled size and morphology.

A common method for synthesizing lanthanum phosphate nanoparticles is through aqueous precipitation. In one approach, lanthanum nitrate (La(NO₃)₃) is reacted with sodium tripolyphosphate (TPP) in an aqueous solution under moderate heating. nih.gov This method has been used to produce core nanoparticles with mean diameters around 3.4 nm. nih.gov

Hydrothermal methods have also been effectively used. In a simple hydrothermal process, phytic acid and tannic acid can be used as sources of phosphate and as a carbon coating, respectively, to produce lanthanum phosphate-carbon (LaPO₄–C) nanoparticles with diameters in the range of 30 to 40 nm. rsc.org

The sol-gel technique is another powerful tool for nanoparticle synthesis. Lanthanum phosphate nanostructures, including near-spherical to rod-like particles with an average size of about 15 nm, have been synthesized using a sol-gel spin coating technique from lanthanum nitrate and ammonium phosphate in an ammonia solution. researchgate.net

Core-shell nanoparticles can also be synthesized to enhance their properties. For instance, layers of "cold" (non-radioactive) lanthanum phosphate can be deposited onto radioactive cores. This has been shown to improve the retention of radioisotopes within the nanoparticles, which is crucial for applications like targeted alpha therapy. nih.gov For example, core+2 shell nanoparticles have been synthesized with a mean diameter of 6.3 nm. nih.gov

The crystalline phase of the synthesized nanoparticles is an important characteristic. Lanthanum phosphate can exist in a hydrated hexagonal rhabdophane structure or a monoclinic monazite type. vu.lt In aqueous synthesis, the nanoparticles often crystallize in the rhabdophane phase. nih.gov

Strategic Control over Morphology, Crystallinity, and Particle Size in Synthetic Protocols

The ability to strategically control the morphology, crystallinity, and particle size of this compound during synthesis is crucial for tailoring its properties for specific applications. Various synthetic parameters can be manipulated to achieve this control.

Crystallinity Control: Lanthanum phosphate can crystallize in two main forms: the hydrated hexagonal rhabdophane type and the anhydrous monoclinic monazite type. vu.lt The synthesis conditions, particularly the presence of water and the calcination temperature, play a significant role in determining the crystalline phase. Synthesis in an aqueous medium typically yields the hexagonal rhabdophane structure, which is stabilized by the incorporation of water molecules into the crystal lattice. vu.lt The transition from the hexagonal LaPO₄·0.5H₂O phase to the monoclinic LaPO₄ phase can be achieved by calcination at high temperatures, for example, at 1500°C. tandfonline.com The choice of synthesis method also impacts crystallinity; for example, the Pechini process, a variation of the sol-gel method, can yield macro-crystalline LaPO₄. researchgate.net

Particle Size Control: The particle size of lanthanum phosphate can be controlled by adjusting reaction parameters such as precursor concentration, temperature, pH, and reaction time. In the sol-gel process, the size of the initial sol particles can be influenced by the pH of the medium. researchgate.net The hydrothermal method has been used to create nanoparticles with diameters ranging from 30 to 40 nm. rsc.org The Epoxide Route offers a high degree of control, enabling the synthesis of particles with sizes ranging from less than 200 nm to over 5 μm. conicet.gov.ard-nb.info The average crystallite size can also be influenced by the synthetic method, with an aqueous sol-gel technique reported to produce particles with an average crystallite size of 8 nm as calculated by the Scherrer equation. researchgate.netniist.res.in

Below is an interactive data table summarizing the influence of different synthetic parameters on the final product characteristics.

| Synthetic Method | Parameter | Effect on Morphology | Effect on Crystallinity | Effect on Particle Size |

| Co-precipitation | pH | Influences precipitation and particle characteristics | Can favor hexagonal phase in aqueous media | Affects particle size |

| Sol-Gel | Molar ratio of La³⁺:H₃PO₄ | Can produce spherical, flake-like, star-shaped, and nanorod morphologies researchgate.net | Can yield hexagonal or monoclinic phase depending on subsequent heat treatment | Can be controlled from nano to sub-micron range |

| Sol-Gel | Use of ionic surfactants | Directs the formation of various morphologies researchgate.net | ||

| Aqueous Sol-Gel | Precursors (e.g., LaCl₃, H₃PO₄) | Produces rod-shaped particles researchgate.netniist.res.in | Results in hexagonal rhabdophane phase researchgate.netniist.res.in | 25-100 nm range, with an average crystallite size of 8 nm researchgate.netniist.res.in |

| Hydrothermal | Use of phytic and tannic acids | Produces spherical nanoparticles rsc.org | 30-40 nm diameter rsc.org | |

| Epoxide Route | Organic co-solvents | Can produce dumbbell, urchin, and needle shapes conicet.gov.ard-nb.info | Yields crystalline rhabdophane phase conicet.gov.ard-nb.info | <200 nm to >5 µm conicet.gov.ard-nb.info |

| Solid-Liquid Precipitation | Calcination Temperature | Can result in layered structures tandfonline.com | Transformation from hexagonal to monoclinic phase at high temperatures (e.g., 1500°C) tandfonline.com | |

| Pechini Process | Can yield macro-crystalline LaPO₄ researchgate.net |

Advanced Characterization Techniques for Lanthanum Iii Phosphate Hydrate

Spectroscopic Analysis

Spectroscopic methods are instrumental in elucidating the electronic and vibrational structures of Lanthanum(III) phosphate (B84403) hydrate (B1144303).

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and chemical bonds present in a molecule by measuring the absorption of infrared radiation. nih.gov In the analysis of Lanthanum(III) phosphate hydrate, FTIR spectra reveal characteristic absorption bands corresponding to the phosphate (PO₄³⁻) groups and water (H₂O) molecules. researchgate.netcsic.es

The presence of hydrate water is confirmed by broad absorption bands in the high-frequency region, typically between 3440 and 3760 cm⁻¹, which are attributed to the stretching vibrations of O-H groups. researchgate.net Bending vibrations of these O-H groups are also observed at lower frequencies. researchgate.net

The phosphate groups exhibit several characteristic vibrational modes. The antisymmetric stretching vibration (ν₃) of the P-O bond in the PO₄³⁻ tetrahedron is typically observed around 954 cm⁻¹ and 993 cm⁻¹. researchgate.net The antisymmetric deformation vibration (ν₄) of the phosphate group appears at approximately 615 cm⁻¹. researchgate.net These bands are fundamental for confirming the phosphate backbone of the compound. The interaction between lanthanum and oxygen in the La-O lattice can also be identified in the far-infrared region. researchgate.net

Table 1: Characteristic FTIR Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretching (Hydrate Water) | 3440 - 3760 | researchgate.net |

| P-O Antisymmetric Stretching (ν₃) | 954, 993 | researchgate.net |

| P-O Antisymmetric Deformation (ν₄) | 615 | researchgate.net |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, another vibrational spectroscopy technique, provides complementary information to FTIR. nih.gov It is particularly sensitive to non-polar bonds and can be used to create a unique "vibrational fingerprint" of a material. For this compound, Raman spectra are used to study the phosphate and La-O vibrations.

Research on lanthanum phosphate nanoparticles has shown a strong Raman line at 1180 cm⁻¹, which corresponds to the symmetric (νs P-O) stretching of (PO₃)⁻ chains in polyphosphates. researchgate.net The thermal treatment of LaPO₄·nH₂O and its transformation from a hexagonal hydrated structure to an anhydrous monoclinic phase can be monitored by changes in the Raman spectra. researchgate.net The linewidths of Raman peaks are influenced by factors such as anharmonicity and isotopic impurity disorder, providing insights into the material's crystallinity and purity. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nsf.gov For this compound, XPS is crucial for determining the oxidation states of lanthanum, phosphorus, and oxygen on the material's surface. researchgate.netresearchgate.net

The La 3d spectrum is the primary region of interest and exhibits well-separated spin-orbit components (3d₅/₂ and 3d₃/₂). thermofisher.com For pure LaPO₄, the main La 3d₅/₂ and 3d₃/₂ peaks are located at approximately 836.5 eV and 853.2 eV, respectively. researchgate.net These main peaks are accompanied by satellite peaks at higher binding energies (around 840.3 eV and 857.0 eV), which arise from multiplet splitting and are diagnostic of the La(III) chemical state. researchgate.netthermofisher.com The presence and characteristics of these satellite structures can help differentiate between various lanthanum compounds, such as La₂O₃ and La(OH)₃. thermofisher.com

The P 2p and O 1s core level spectra are also analyzed to confirm the phosphate environment. researchgate.net XPS studies have been instrumental in tracking the transformation of lanthanum hydroxide (B78521) to this compound upon interaction with phosphate ions. researchgate.net

Table 2: XPS Binding Energies for Lanthanum(III) Phosphate

| Core Level | Main Peak Binding Energy (eV) | Satellite Peak Binding Energy (eV) | Reference |

|---|---|---|---|

| La 3d₅/₂ | ~836.5 | ~840.3 | researchgate.net |

| La 3d₃/₂ | ~853.2 | ~857.0 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P Solid-State NMR) for Local Phosphorus Environments and Surface Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. nih.gov For this compound, ³¹P solid-state NMR is particularly valuable for characterizing the different phosphorus environments within the material's structure and on its surface. researchgate.netrsc.org

Solid-state ³¹P MAS (Magic Angle Spinning) NMR can distinguish between different phosphate species. nih.gov The chemical shift in a ³¹P NMR spectrum is sensitive to the local structure, including the number and type of neighboring atoms and the P-O bond angles. nih.gov In studies of polyphosphates, distinct signals are observed for phosphorus nuclei in the end and middle phosphate groups of a chain. nih.gov For instance, in some phosphate compounds, isotropic signals can be observed in the 10 to -20 ppm range. nih.gov The technique can also be used to study the interaction of phosphate groups with cations, such as sodium or aluminum, in phosphate-based glasses. acs.org This provides detailed information on the medium-range order and connectivity within the material.

Fluorescence Spectroscopy for Luminescent Properties and Autofluorescence Phenomena

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from a substance that has absorbed light. researchgate.net Lanthanum(III) phosphate itself is not typically luminescent, but it serves as an excellent host matrix for lanthanide dopant ions (like Eu³⁺, Tb³⁺, Tm³⁺), which exhibit characteristic luminescence. acs.orgd-nb.info The luminescent properties of these doped materials are strongly dependent on the crystalline structure and the local symmetry of the dopant ion within the LaPO₄ host. d-nb.info

When doped with ions like Tm³⁺ and Yb³⁺, Lanthanum(III) phosphate nanoparticles can exhibit upconversion luminescence, emitting violet-blue light under near-infrared (NIR) excitation (e.g., 975 nm). acs.org Doping with Eu³⁺ or Tb³⁺ can result in red or green emissions, respectively, under ultraviolet (UV) excitation. acs.org The intensity and wavelength of the emission can be influenced by factors such as dopant concentration and the synthesis method, which affects particle size and crystallinity. acs.org Fluorescence spectroscopy is therefore essential for characterizing these materials for applications in areas like optical thermometry and anti-counterfeiting technologies. acs.org

Diffraction and Scattering Techniques

Diffraction and scattering techniques are fundamental for determining the crystal structure and phase purity of this compound. X-ray diffraction (XRD) is the most common method used to identify the crystalline phases present in a sample. researchgate.net

This compound typically crystallizes in a hexagonal rhabdophane (B76276) structure (LaPO₄·0.5H₂O). researchgate.netnbuv.gov.ua Upon heating, it undergoes a phase transition to a monoclinic monazite (B576339) structure at temperatures around 750-873 K, which is irreversible. researchgate.netresearchgate.net XRD patterns allow for the precise measurement of lattice parameters and the identification of different crystalline phases. For example, diffraction peaks at 2-theta values of 19.9°, 28.9°, and 31.2° can be attributed to the (101), (200), and (102) crystal planes of LaPO₄·0.5H₂O. researchgate.net

In addition to XRD, neutron scattering techniques have been employed to study proton diffusion in doped lanthanum phosphate materials, providing insights into their properties as proton conductors. ornl.govsns.gov These studies are crucial for understanding ion transport mechanisms in these materials at elevated temperatures. sns.gov

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) and its variant, Powder X-ray Diffraction (PXRD), are indispensable tools for determining the crystalline nature and phase composition of this compound. warwick.ac.ukwikipedia.org These techniques rely on the principle that X-rays are diffracted by the crystalline lattice of a material, producing a unique diffraction pattern that serves as a fingerprint for its atomic structure. wikipedia.org For this compound, XRD is crucial for identifying its polymorphic forms, primarily the hexagonal (rhabdophane) and monoclinic (monazite) structures. researchgate.netchemistry.kz

The hydrated form, often denoted as LaPO₄·nH₂O, typically crystallizes in the hexagonal rhabdophane structure. researchgate.netdtu.dk Upon heating, it undergoes a phase transition to the anhydrous monoclinic monazite phase. researchgate.net XRD analysis allows researchers to monitor this transformation, which is irreversible and generally occurs at temperatures around 750°C after complete dehydration. researchgate.net The diffraction patterns clearly distinguish between the two phases, with the hexagonal form showing characteristic peaks that disappear as the monoclinic peaks emerge at higher temperatures. researchgate.netmdpi.com

Furthermore, PXRD is instrumental in determining the crystallite size of this compound nanoparticles. By analyzing the broadening of the diffraction peaks using the Scherrer equation, researchers can estimate the average size of the crystallites. mdpi.com Studies have shown that the crystallite size of LaPO₄·nH₂O can be in the range of 4-7 nm. ifmo.ru The degree of crystallinity can also be assessed, with some synthesis methods yielding amorphous or poorly crystalline materials, which are identifiable by broad, diffuse scattering in the XRD pattern. mdpi.commdpi.com

The table below summarizes typical XRD findings for this compound under different conditions.

| Condition | Observed Phase(s) | Key Findings | Reference |

|---|---|---|---|

| As-synthesized (hydrated) | Hexagonal (Rhabdophane) | The initial hydrated form is typically the hexagonal rhabdophane structure. | researchgate.netdtu.dk |

| Heated to ~750°C | Monoclinic (Monazite) | Irreversible phase transition to the anhydrous monoclinic monazite structure occurs after dehydration. | researchgate.net |

| Hydrothermal synthesis at varying pH | Hexagonal to Monoclinic | Increasing the pH during hydrothermal synthesis can induce a change from a hexagonal to a monoclinic crystal structure. | chemistry.kz |

| Nanoparticles | Hexagonal (Rhabdophane) | Nanoparticles often exhibit the rhabdophane structure with crystallite sizes in the nanometer range. | ifmo.ru |

Single-Crystal X-ray Diffraction for Detailed Crystal Structure Determination

While powder X-ray diffraction is excellent for phase identification and assessing crystallinity in a bulk sample, single-crystal X-ray diffraction (SC-XRD) provides the most precise and detailed information about the crystal structure of a compound. rsc.org This technique involves directing an X-ray beam onto a single, well-ordered crystal and measuring the intensities and positions of the diffracted beams. From this data, the exact arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and unit cell parameters, can be determined with high accuracy.

For Lanthanum(III) phosphate, SC-XRD studies have been crucial in elucidating the intricate details of its different polymorphic forms. For the anhydrous monoclinic monazite phase (LaPO₄), which has a P2₁/c space group, SC-XRD reveals that the Lanthanum ion (La³⁺) is coordinated to nine oxygen atoms, with La-O bond distances ranging from 2.48 to 2.79 Å. The phosphorus atom (P⁵⁺) is tetrahedrally coordinated to four oxygen atoms, with P-O bond distances between 1.53 and 1.55 Å. materialsproject.org There are four distinct oxygen sites in this structure. materialsproject.org

In the case of hydrated forms, such as those with a rhabdophane-like structure, SC-XRD can be more challenging due to the potential for disorder in the water molecule positions. However, studies on analogous rare-earth phosphate hydrates have provided insights. For example, electron single-crystal diffraction data for DyPO₄·nH₂O, which also has a rhabdophane-like structure, suggest a trigonal lattice with the space group P3₁21. ifmo.ru This indicates a potential doubling of the unit cell compared to earlier descriptions and a significant shift in ion positions. ifmo.ru Such detailed structural information is vital for understanding the material's properties and behavior.

The following table presents crystallographic data for the monoclinic phase of Lanthanum(III) phosphate obtained from diffraction studies.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | materialsproject.org |

| Space Group | P2₁/c | materialsproject.org |

| La³⁺ Coordination | 9-coordinate | materialsproject.org |

| La-O Bond Distances (Å) | 2.48 - 2.79 | materialsproject.org |

| P⁵⁺ Coordination | Tetrahedral | materialsproject.org |

| P-O Bond Distances (Å) | 1.53 - 1.55 | materialsproject.org |

Microscopy-Based Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of this compound. chemistry.kznbuv.gov.uaresearchgate.netnih.gov It works by scanning a focused beam of electrons over a sample's surface, which causes the emission of secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected to form an image that reveals information about the sample's topography and composition.

SEM analysis of this compound has revealed a variety of morphologies depending on the synthesis conditions. For instance, hydrothermal synthesis in acidic conditions can produce different crystal facets and preferred orientations. researchgate.net The morphology can range from small, homogenized particles to larger aggregated structures. researchgate.net The addition of certain reagents, like ethanol (B145695) and amines, during synthesis can lead to the formation of larger particles and affect the specific surface area. researchgate.net

In some cases, Lanthanum(III) phosphate can form fibrous crystals or rod-shaped crystals. mdpi.com When synthesized in the presence of other materials, such as tobermorite, the morphology can be influenced by the substrate. researchgate.net SEM is also used in conjunction with Energy Dispersive X-ray Spectroscopy (EDS or EDX), a technique that analyzes the characteristic X-rays emitted from the sample to determine its elemental composition. nih.govmdpi.com This combination is particularly useful for confirming the presence and distribution of lanthanum and phosphorus in the material. nih.govmdpi.com

The table below summarizes various morphologies of this compound observed through SEM under different synthesis conditions.

| Synthesis Condition | Observed Morphology | Reference |

|---|---|---|

| Hydrothermal method in acidic conditions | Varied morphologies with different crystal facets and preferred orientations | researchgate.net |

| Synthesis without ethanol and amines | Small, homogenized particles | researchgate.net |

| Synthesis with ethanol and amines | Larger, aggregated particles | researchgate.net |

| Precipitation from mixed solutions | Rod-shaped crystals | mdpi.com |

| Precipitation on HAP crystals | Fibrous crystals | mdpi.com |

Transmission Electron Microscopy (TEM) for Nanostructure and Electron Diffraction Studies

Transmission Electron Microscopy (TEM) offers higher resolution imaging than SEM, allowing for the detailed characterization of the nanostructure of this compound. bohrium.com In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the sample are used to form an image. This technique can reveal information about the size, shape, and arrangement of nanoparticles, as well as their crystal structure through electron diffraction. bohrium.com

TEM studies of this compound have been instrumental in visualizing its nanoscale features. For instance, nanoparticles with a rhabdophane structure have been observed to have a single-crystal nature. ifmo.ru The average thickness of these nanoparticles can be correlated with the crystallite sizes obtained from PXRD, confirming their single-crystal character. ifmo.ru Depending on the synthesis method, various nanostructures can be obtained, including nanorods and nanowires. chemistry.kzresearchgate.net

Selected Area Electron Diffraction (SAED) is a powerful TEM-based technique that provides crystallographic information from a small, selected area of the sample. SAED patterns of LaPO₄·nH₂O can confirm the hexagonal rhabdophane crystal structure. mdpi.com For example, the SAED patterns of LREPO₄,hyd (where LRE represents light rare-earth elements) display a ring pattern characteristic of the rhabdophane structure. mdpi.com This combination of high-resolution imaging and diffraction makes TEM an invaluable tool for the comprehensive analysis of this compound at the nanoscale.

The table below highlights key findings from TEM analysis of this compound.

| Analysis Technique | Finding | Reference |

|---|---|---|

| TEM Imaging | Observation of single-crystal nanoparticles with a rhabdophane structure. | ifmo.ru |

| TEM Imaging | Characterization of quasi-1D morphologies such as nanorods. | chemistry.kz |

| Selected Area Electron Diffraction (SAED) | Confirmation of the rhabdophane crystal structure through characteristic ring patterns. | mdpi.com |

| TEM Imaging | The average thickness of nanoparticles correlates with crystallite sizes from PXRD. | ifmo.ru |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Hydration Level and Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.netdtu.dk For this compound, TGA is primarily employed to determine the level of hydration (the amount of water present in the crystal structure) and to assess its thermal stability. researchgate.netdtu.dk

A typical TGA curve for LaPO₄·nH₂O shows distinct weight loss steps corresponding to the removal of different types of water molecules. The first weight loss, occurring at lower temperatures, is often attributed to the removal of adsorbed or zeolitic water. dtu.dk A subsequent weight loss at higher temperatures, typically in the range of 200 to 500°C, is due to the dehydration of the rhabdophane phase. dtu.dk By quantifying the total weight loss, the value of 'n' in LaPO₄·nH₂O can be calculated. For example, some studies have determined the formula to be LaPO₄·0.6H₂O. dtu.dk

TGA also provides information about the thermal stability of the compound. The onset temperature of dehydration and the temperature at which the structural transformation to the monoclinic monazite phase occurs can be determined. For LaPO₄·nH₂O, the transformation to the anhydrous monoclinic phase is an irreversible process that happens at approximately 750°C, following the complete removal of water. researchgate.net The thermal stability can be influenced by the synthesis method and the presence of other elements. For instance, the thermal stability of GdPO₄·nH₂O with a rhabdophane structure is higher than that of LaPO₄·nH₂O. ifmo.ru

The table below presents typical data obtained from the TGA of this compound.

| Temperature Range (°C) | Event | Observation | Reference |

|---|---|---|---|

| Room Temperature - 200 | Removal of adsorbed/zeolitic water | Initial weight loss corresponding to loosely bound water. | dtu.dk |

| 200 - 500 | Dehydration of rhabdophane phase | Significant weight loss due to the removal of structural water. | dtu.dk |

| ~750 | Phase transition | Irreversible transformation from hexagonal to monoclinic structure after complete dehydration. | researchgate.net |

Differential Thermal Analysis (DTA) for Phase Transitions

Differential Thermal Analysis (DTA) is a thermo-analytical technique that measures the difference in temperature between a sample and an inert reference material as a function of temperature. As the sample is heated or cooled, it undergoes phase transitions, such as melting, crystallization, or decomposition, which are accompanied by the absorption or release of heat. These thermal events create a temperature difference between the sample and the reference, which is recorded as peaks in the DTA curve.

For this compound, DTA can be used to study its dehydration process and subsequent phase transitions at elevated temperatures. The analysis typically reveals endothermic peaks corresponding to the loss of water molecules at different stages. For instance, initial heating leads to the evaporation of physically adsorbed water, followed by the removal of crystalline water at higher temperatures. nih.gov Studies on lanthanum phosphates have shown that the material generally remains thermally stable at high temperatures. rsc.org While specific transition temperatures can vary based on the synthesis method and the degree of hydration, a typical DTA thermogram provides a qualitative fingerprint of these thermal events.

Table 1: Illustrative DTA Events for a Hydrated Compound

| Temperature Range | Peak Type | Interpretation |

| 100-200°C | Endothermic | Loss of adsorbed and/or interstitial water |

| 200-400°C | Endothermic | Loss of coordinated water molecules (dehydration) |

| > 800°C | Exothermic | Crystallization or phase transition to anhydrous form |

Surface Area and Porosity Characterization (e.g., BET Analysis)

The Brunauer-Emmett-Teller (BET) analysis is a critical technique for determining the specific surface area and porosity of a material. acs.org It operates by measuring the physical adsorption of a gas (commonly nitrogen) onto the surface of the solid at a constant temperature, typically that of liquid nitrogen. By analyzing the amount of gas adsorbed at different partial pressures, an adsorption isotherm is generated. The BET theory is then applied to this isotherm to calculate the specific surface area in square meters per gram (m²/g).

The surface area of Lanthanum(III) phosphate is a crucial parameter, especially in applications like catalysis and adsorption, where a higher surface area can lead to enhanced reactivity. Research has shown that the synthesis method significantly influences the surface properties of lanthanum phosphate. For example, lanthanum phosphate prepared via specific precipitation methods has been characterized to determine its surface area. One study reported a specific surface area of 13.9 m²/g for a sample prepared from lanthanum chloride and phosphoric acid. rsc.org

Table 2: BET Surface Area of Lanthanum Phosphate

| Parameter | Value | Reference |

| Specific Surface Area | 13.9 m²/g | rsc.org |

Elemental Composition Analysis (e.g., Energy Dispersive X-ray Spectroscopy (EDS/EDX))

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. nih.govresearchgate.net It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). The technique works by bombarding the sample with a high-energy beam of electrons, which excites electrons in the sample's atoms. When these excited electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. nih.gov The EDS detector measures the energy and intensity of these emitted X-rays to identify the elemental composition and relative abundance of elements in the sample. researchgate.net

For this compound, EDS analysis is used to confirm the presence of lanthanum (La), phosphorus (P), and oxygen (O), the constituent elements of the compound. The resulting EDS spectrum displays distinct peaks corresponding to the characteristic X-ray emission energies for each element. This qualitative and semi-quantitative analysis is vital for verifying the purity and stoichiometry of the synthesized material. For example, EDS spectra of lanthanum phosphate deposits clearly show peaks for both lanthanum and phosphorus. vu.lt

Table 3: Expected Elemental Peaks in EDS Analysis of this compound

| Element | Symbol | Expected Detection |

| Lanthanum | La | Yes |

| Phosphorus | P | Yes |

| Oxygen | O | Yes |

Particle Size Distribution Analysis

Analyzing the particle size distribution is essential for understanding the physical properties of powdered or dispersed materials, as it influences factors like dissolution rate, packing density, and surface reactivity. Techniques such as dynamic light scattering (DLS), laser diffraction, and analysis of microscopy images are commonly employed to determine the size and distribution of particles.

In the case of Lanthanum(III) phosphate, particularly in its nanoparticle form, controlling the particle size is crucial for its application in fields like biomedicine. nih.gov Research has demonstrated that the synthesis conditions can be tailored to produce nanoparticles with specific dimensions. For instance, hydrothermal synthesis methods have been used to create Lanthanum(III) phosphate nanoparticles with diameters in the range of 30 to 40 nm. rsc.org Another study reported the synthesis of core nanoparticles with a mean diameter of 3.4 nm, which could be grown into core-shell structures with a mean diameter of 6.3 nm. nih.govresearchgate.net The ability to control particle morphology, from nanorods to nanospheres, has also been demonstrated by adjusting reactant concentrations during synthesis. vu.lt

Table 4: Reported Particle Sizes of Lanthanum Phosphate Nanoparticles

| Synthesis Method / Type | Mean Diameter / Size Range | Reference |

| Hydrothermal Method | 30 - 40 nm | rsc.org |

| Aqueous Solution (Core NP) | 3.4 nm | nih.govresearchgate.net |

| Aqueous Solution (Core+2 Shells NP) | 6.3 nm | nih.govresearchgate.net |

| Sol-Gel Method | ~50 nm (length, nanorods) | vu.lt |

Crystallographic Structures, Hydration States, and Phase Transformations of Lanthanum Iii Phosphate Hydrate

Identification and Characterization of Hydrated Forms (e.g., Rhabdophane (B76276) LaPO₄·xH₂O)

The primary hydrated form of Lanthanum(III) phosphate (B84403) is known as rhabdophane, which has the general formula LaPO₄·xH₂O. researchgate.net This structure is not a simple hydrate (B1144303) but incorporates water molecules directly into its crystalline framework. The rhabdophane phase of Lanthanum(III) phosphate typically crystallizes with a hexagonal structure. sshade.eu The amount of water (x) is not fixed and can vary, leading to different hydration states.

Characterization studies show that the number of water molecules per formula unit is often non-stoichiometric. For instance, thermal analysis of LaPO₄·nH₂O synthesized by precipitation indicates a total water content of approximately n=0.72. ifmo.ru Other studies on hydrothermally synthesized samples suggest a water content of around 0.5 molecules per formula unit. ifmo.ru The water molecules are considered essential for the stability of the rhabdophane structure; their removal can lead to a phase transformation. ifmo.ru These hydrated forms are typically synthesized at low temperatures through methods like precipitation or hydrothermal processes. researchgate.netrsc.org

The characterization of these hydrated forms relies on techniques such as X-ray diffraction (XRD) to identify the crystal phase and thermal analysis (DTA/TG) to quantify the water content and observe dehydration processes. researchgate.net

Structural Polymorphism: Hexagonal and Monoclinic Phases of Lanthanum Phosphate Hydrates

Lanthanum(III) phosphate exhibits structural polymorphism, primarily existing in two different crystal structures: a hexagonal phase and a monoclinic phase. rsc.org

The hexagonal phase corresponds to the hydrated rhabdophane structure (LaPO₄·nH₂O). ifmo.ru This phase is typically formed under low-temperature synthesis conditions, such as hydrothermal treatment at 100°C. rsc.org Its crystal structure is often described with the space group P6₂22. sshade.eu The hexagonal form is considered a metastable phase that can transform into the more stable monoclinic phase upon heating. researchgate.net

The monoclinic phase is isostructural with the mineral monazite (B576339). This form is anhydrous (LaPO₄) and is the thermodynamically stable polymorph. materialsproject.org It can be synthesized directly at higher temperatures or lower pH values during hydrothermal synthesis. mdpi.comchemistry.kz Alternatively, it can be obtained by the thermal dehydration and subsequent structural rearrangement of the hexagonal rhabdophane phase. researchgate.net The monoclinic monazite structure is characterized by the space group P2₁/c. materialsproject.org

The synthesis conditions, particularly pH, temperature, and the presence of chelating agents like citrate, can be controlled to selectively produce either the hexagonal or monoclinic phase. rsc.orgmdpi.com For example, in a citrate-induced hydrothermal process, increasing the citrate concentration can facilitate the transformation from the hexagonal to the monoclinic phase even at a low temperature of 100°C. rsc.org

Influence of Hydration Levels on Crystal Structure and Reactivity

The level of hydration plays a critical role in determining the crystal structure of Lanthanum(III) phosphate. The presence of water molecules is fundamental to the formation and stability of the hexagonal rhabdophane structure. ifmo.ru These water molecules are located within channels in the crystal lattice, and their presence helps to stabilize this particular polymorphic form. ifmo.ru

A higher degree of hydration favors the hexagonal structure. When Lanthanum(III) phosphate is precipitated from aqueous solutions at low temperatures, it crystallizes as the hydrated rhabdophane phase. researchgate.netrsc.org Conversely, a decrease in the hydration level, typically induced by heating, leads to the transformation into the anhydrous monoclinic monazite structure. researchgate.net This indicates that the crystal structure is directly dependent on the water content.

The synthesis environment, which dictates the incorporation of water, consequently influences the resulting phase. The table below summarizes how different synthesis parameters affect the final crystal structure, largely by controlling the conditions for hydration.

| Synthesis Parameter | Influence on Structure | Favored Phase |

|---|---|---|

| Low Temperature | Promotes the formation of the hydrated rhabdophane structure. rsc.org | Hexagonal |

| High Temperature | Favors the formation of the anhydrous monazite phase. mdpi.com | Monoclinic |

| Low pH (e.g., 1-2) | Promotes the formation of the monoclinic phase. mdpi.comchemistry.kz | Monoclinic |

| Higher P/La Ratio | Favors the monoclinic phase during hydrothermal synthesis. mdpi.com | Monoclinic |

The reactivity is also linked to the crystal structure. For instance, the catalytic activity of LaPO₄ in the gas-phase synthesis of anisole was found to be higher for the hexagonal phase compared to the monoclinic phase, which was attributed to differences in the surface acidity and basicity of the exposed crystal faces. mdpi.com

Thermal-Induced Dehydration and Irreversible Phase Transformations (e.g., Hexagonal to Monoclinic)

When subjected to heat, Lanthanum(III) phosphate hydrate undergoes a series of changes involving the loss of water (dehydration) followed by an irreversible phase transformation. This process is well-documented through thermal analysis techniques like Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA).

The thermal decomposition begins with dehydration, which typically occurs in multiple steps at temperatures below 300°C. researchgate.net This corresponds to the loss of both adsorbed surface water and the structurally incorporated water molecules from the rhabdophane lattice.

Following dehydration, a significant structural change occurs at higher temperatures. The now-anhydrous hexagonal structure becomes unstable and undergoes an irreversible, exothermic phase transformation into the more thermodynamically stable monoclinic monazite structure. researchgate.net This transformation temperature is not constant across all rare-earth phosphates and shows a dependency on the ionic radius of the lanthanide ion. For LaPO₄, this transition occurs at temperatures ranging from approximately 520°C to less than 750°C. researchgate.netresearchgate.net

The table below illustrates the trend of the hexagonal-to-monoclinic transformation temperature for various light rare-earth orthophosphates.

| Compound | Polymorphic Transformation Temperature (°C) |

|---|---|

| LaPO₄ | <750 researchgate.net |

| CePO₄ | <750 researchgate.net |

| TbPO₄ | >900 researchgate.net |

| DyPO₄ | >900 researchgate.net |

This transformation is irreversible, meaning the monoclinic monazite phase does not revert to the hexagonal rhabdophane structure upon cooling.

Coordination Environment of Lanthanum(III) in Hydrated Phosphate Frameworks

In aqueous solutions and hydrated solid frameworks, the Lanthanum(III) ion (La³⁺) is characterized by a high coordination number due to its large ionic radius and electrostatic nature. nih.govaip.org Experimental and computational studies indicate that for the hydrated La³⁺ ion, the preferred coordination number (CN) is 9. nih.govrsc.org

The nine coordinating atoms are typically oxygen atoms, which originate from both water molecules and the phosphate tetrahedra (PO₄³⁻) that constitute the crystal framework. The geometric arrangement of these nine oxygen atoms around the central lanthanum ion is best described as a tricapped trigonal prism (TTP). nih.govaip.org In this configuration, six oxygen atoms form a trigonal prism, and three additional oxygen atoms "cap" the rectangular faces of the prism.

In the anhydrous monoclinic (monazite) structure of LaPO₄, the La³⁺ ion is also in a 9-coordinate environment with oxygen atoms from the surrounding phosphate groups, with La-O bond distances ranging from 2.48 to 2.79 Å. materialsproject.org The coordination environment in the hydrated hexagonal phase is more complex due to the presence of water molecules, but the preference for a high coordination number, specifically nine, remains a defining feature of lanthanum's chemistry in these phosphate frameworks. nih.gov

Role of Water Molecules in Crystal Packing and Hydrogen Bonding Networks

Water molecules are integral to the crystal structure of hexagonal this compound (rhabdophane), playing a crucial role beyond simple hydration. They are not randomly distributed but occupy specific positions within structural channels that run through the crystal lattice. ifmo.ru The presence of these water molecules is essential for the stabilization of the entire hexagonal framework. ifmo.ru

The primary role of these water molecules is to form an extensive network of hydrogen bonds. They act as both donors and acceptors of hydrogen bonds, linking with the oxygen atoms of the phosphate (PO₄³⁻) tetrahedra and potentially with other water molecules. This hydrogen-bonding network adds cohesive energy to the crystal, reinforcing the rhabdophane structure. The loss of these water molecules upon heating disrupts this stabilizing network, leading to the collapse of the hexagonal framework and its subsequent rearrangement into the denser, more stable anhydrous monoclinic (monazite) structure. researchgate.net

Thus, the water molecules are not mere guests in the lattice but are active participants in the crystal packing, dictating the structural integrity and the very existence of the hexagonal polymorph of this compound.

Computational Studies on Hydration Numbers and Energetics of Lanthanide(III) Ions

Computational quantum chemistry has provided significant insights into the hydration of Lanthanide(III) ions, including La³⁺. These theoretical studies employ methods such as density-functional theory (DFT) and second-order Møller–Plesset perturbation theory (MP2) to model the interaction between the lanthanide ion and surrounding water molecules. rsc.orgrsc.org

A key focus of these studies is the determination of the preferred hydration number (or coordination number, CN) of the ion in an aqueous environment. For the Lanthanum(III) ion, different computational methods predict slightly different but consistent results for the most stable number of water molecules in the first hydration shell.

The table below summarizes the preferred hydration numbers for La³⁺ as predicted by various computational models.

| Computational Method | Predicted Hydration Number (CN) for La³⁺ |

|---|---|

| Generalized Gradient Approximation (GGA) DFT | 8 rsc.orgrsc.org |

| Hybrid DFT | 8 rsc.orgrsc.org |

| SCS-MP2 | 9 rsc.orgrsc.org |

The results from higher-level theories like SCS-MP2, which predict a coordination number of 9 for La³⁺, are in excellent agreement with experimental evidence. rsc.orgrsc.org These computational models are also used to calculate the energetics of hydration, including binding energies and the Gibbs free energies of hydration, providing a detailed thermodynamic understanding of the solvation process for Lanthanide(III) ions. rsc.orgrsc.org Such studies confirm that early lanthanides like lanthanum have a strong preference for a coordination number of 9, which decreases for heavier elements across the series. acs.org

Applications and Advanced Functional Materials Based on Lanthanum Iii Phosphate Hydrate

Catalysis and Catalytic Support Materials

The catalytic activity of lanthanum phosphate (B84403) is rooted in its surface properties, which can be tailored for specific chemical transformations. It possesses both Brønsted acid sites, associated with hydroxyl groups on the phosphate ions, and Lewis acid sites derived from the lanthanum metal centers. This dual acidic nature allows it to catalyze a range of reactions.

Lanthanum phosphate-based materials have demonstrated efficacy as catalysts in specific oxidation reactions. For instance, a series of lanthanum-based catalysts, where the phase evolves from La₂O₃ to LaPO₄ with the addition of phosphate, have been investigated for the oxidative coupling of methane (B114726) (OCM). The performance in OCM was found to be optimal when the catalyst consisted of mixed phases of La₂O₃ and lanthanum oxyphosphate (La₃PO₇), which provided a greater number of surface defect sites and a higher ratio of electrophilic oxygen species to lattice oxygen. Furthermore, metal phosphates, as a class of materials, are known to be employed in reactions like oxidative dehydrogenation.

While its utility in oxidation is documented, the application of lanthanum(III) phosphate hydrate (B1144303) specifically in industrial hydrocracking processes is not prominently featured in available research. Hydrocracking typically relies on catalysts containing active metals like Cobalt-Molybdenum (CoMo) or Nickel-Molybdenum (Ni-Mo) on supports such as alumina (B75360) or zeolites to break down large hydrocarbon molecules.

Lanthanum-based compounds serve as effective support materials for other catalytically active species, enhancing their performance and stability. Although research may not always specify the hydrate form, the principles are broadly applicable. For example, lanthanum-based supports, such as lanthanum oxide and lanthanum oxycarbonate, have been used to support platinum (Pt) catalysts for the selective hydrogenation of crotonaldehyde. The morphology of the lanthanum support (e.g., nanorods vs. nanoparticles) influences the deposition of Pt particles and the metal-support interaction, which in turn affects catalytic activity and stability. The support can prevent the migration and aggregation of the active metal particles, leading to higher dispersion and sustained reactivity. This demonstrates the potential of lanthanum frameworks, including phosphates, to act as robust platforms for heterogeneous catalysis.

Lanthanum(III) phosphate and related lanthanum materials exhibit significant catalytic activity in the hydrolysis of stable phosphate esters. This process is environmentally relevant for the degradation of organophosphate pollutants. Studies have shown that lanthanum-based materials can accelerate the hydrolysis of model phosphate esters, such as para-nitrophenyl (B135317) phosphate (p-NPP), at rates 20–70 times faster than self-hydrolysis.

The mechanism involves an initial surface adsorption through a Lewis acid-base reaction between the active lanthanum sites on the material's surface and the phosphate groups of the ester. This interaction facilitates the cleavage of the ester bond. Following the hydrolysis, the released inorganic phosphate can become progressively bound into the stable, crystalline structure of LaPO₄. Similarly, lanthanum macrocyclic complexes have been shown to be effective catalysts for the hydrolysis of triesters like 2,4-dinitrophenyl diethyl phosphate, achieving a rate enhancement of approximately 1000-fold.

One of the most well-documented catalytic applications of lanthanum phosphate is in the gas-phase dehydration of lactic acid to produce acrylic acid, a valuable platform chemical. This reaction provides a sustainable alternative to the conventional petrochemical route for acrylic acid production. The efficiency of the lanthanum phosphate catalyst is highly dependent on its physicochemical properties, which can be controlled during synthesis.

Research has shown that the molar ratio of lanthanum to phosphorus (La/P) and the calcination temperature are critical parameters for designing an optimized catalyst. The catalytic activity is primarily attributed to the presence of weak acid sites, which are mainly of the Lewis acid type. An optimized catalyst with an La/P mole ratio of 0.35 and calcined at 500 °C demonstrated superior performance, achieving complete conversion of lactic acid with approximately 74% selectivity to acrylic acid.

Table 1: Effect of La/P Ratio and Calcination Temperature on Lactic Acid Dehydration Data sourced from studies on lanthanum phosphate catalysts.

| Catalyst Designation (LaP(ratio)[Temp]) | Lactic Acid Conversion (%) | Acrylic Acid Selectivity (%) | Acrylic Acid Yield (%) |

|---|---|---|---|

| LaP(0.35) [400°C] | >99 | ~68 | ~68 |

| LaP(0.35) [500°C] | >99 | ~74 | ~74 |

| LaP(0.35) [600°C] | >99 | ~65 | ~65 |

| LaP(0.5) [500°C] | >99 | ~62 | ~62 |

| LaP(1.0) [500°C] | >99 | ~55 | ~55 |

Luminescent Materials and Phosphors

Lanthanum(III) phosphate hydrate provides an excellent host lattice for rare-earth ions due to its high chemical and thermal stability. The special 4f electronic configurations of rare-earth elements give rise to unique luminescence properties, making doped lanthanum phosphate suitable for applications in lighting, displays, and sensors.

Undoped lanthanum phosphate itself can exhibit luminescence. When prepared as nanoparticles, undoped LaPO₄ can show a broad emission band in the blue region of the spectrum, with peaks observed around 368 nm and a shoulder at 465 nm upon excitation with ultraviolet light. This intrinsic luminescence makes it a promising blue phosphor for lighting technologies.

The luminescence properties can be significantly enhanced and tailored by doping the lanthanum phosphate host with various trivalent rare-earth (RE³⁺) ions. The dopant ions substitute for La³⁺ ions in the crystal lattice, and their characteristic f-f or 4f-5d electronic transitions produce sharp, well-defined emission lines from the ultraviolet to the near-infrared range. The choice of dopant ion determines the color of the emitted light. For example, doping with Europium (Eu³⁺) typically results in a strong red or reddish-orange emission, while Terbium (Tb³⁺) produces a characteristic green emission. Co-doping with multiple rare-earth ions can be used to generate other colors, including near-white light, which is highly desirable for solid-state lighting applications like white light-emitting diodes (WLEDs).

Table 2: Luminescence Characteristics of Doped Lanthanum Phosphate and Related Phosphors Data compiled from studies on rare-earth doped phosphate materials.

| Host Material | Dopant Ion(s) | Excitation Wavelength (nm) | Major Emission Wavelength (nm) | Emission Color |

|---|---|---|---|---|

| LaPO₄ | Undoped | 256 | 368, 465 | Blue |

| AgLa(PO₃)₄ | Eu³⁺ | ~393 | 591, 613 | Reddish-Orange |

| SiO₂@YPO₄ | Eu³⁺ | 395 | 593 | Red |

| SiO₂@YPO₄ | Eu³⁺, Tb³⁺ | - | - | Near-White |

| LaPO₄ | Dy³⁺ | - | - | - |

| (Lu, Yb)PO₄ | Er³⁺ | 980 (via Yb³⁺) | ~1550 | Infrared |

Doping with Specific Rare Earth Elements (e.g., Europium(III), Terbium(III), Cerium(III)) for Enhanced Luminescence

The incorporation of specific rare earth elements into the this compound (LaPO₄·nH₂O) host lattice is a key strategy for developing advanced luminescent materials. The process, known as doping, involves substituting a small fraction of the lanthanum ions with other rare earth ions, such as europium(III), terbium(III), and cerium(III), which act as luminescence centers. This substitution is facilitated by the similar ionic radii and chemical properties of the lanthanide series elements. instras.com The LaPO₄ host provides a stable, rigid crystal environment that minimizes non-radiative energy loss and enhances the luminescent efficiency of the dopant ions. instras.comnih.gov

Europium(III) (Eu³⁺): Doping with Eu³⁺ ions typically results in a bright red luminescence. stanfordmaterials.comresearchgate.net The characteristic emission of Eu³⁺ in the LaPO₄ matrix arises from electronic transitions within the 4f shell of the ion. stanfordmaterials.com Upon excitation, often with UV light, the Eu³⁺ ion is excited to higher energy levels. It then relaxes non-radiatively to the ⁵D₀ excited state, from which it decays to the various levels of the ⁷F ground state, producing sharp emission lines. The most intense red emission corresponds to the ⁵D₀ → ⁷F₂ transition, which is highly sensitive to the local symmetry of the Eu³⁺ ion. stanfordmaterials.comnih.gov Research has shown that the luminescence intensity of Eu³⁺-doped LaPO₄ can be optimized by controlling the dopant concentration and the synthesis conditions to achieve high quantum yields. nih.govmdpi.com

Terbium(III) (Tb³⁺): When LaPO₄ is doped with Tb³⁺, it exhibits a characteristic green luminescence. nih.govprimescholars.com The green emission is due to the ⁵D₄ → ⁷F₅ transition of the Tb³⁺ ion. nih.govmdpi.com Similar to Eu³⁺, the energy absorbed by the host lattice or the Tb³⁺ ion is efficiently transferred to the ⁵D₄ emitting level. Terbium-doped lanthanum phosphate is a commercially important phosphor due to its high luminescence efficiency and stability. instras.com The intensity of the green emission can be influenced by the presence of other rare earth ions, such as cerium, which can act as a sensitizer (B1316253) to enhance the luminescence of terbium. primescholars.com

The synthesis of these doped nanomaterials can be achieved through various methods, including co-precipitation and sol-gel techniques, which allow for control over particle size, morphology, and dopant distribution, all of which can influence the final luminescent properties. researchgate.netgoogle.com

Application in Lighting and Display Technologies (e.g., Phosphors for LEDs, Fluorescent Lamps)

The enhanced luminescent properties of rare earth-doped this compound make it a valuable material for lighting and display technologies. These materials, known as phosphors, convert excitation energy (often from UV or blue light) into visible light of specific colors. stanfordmaterials.com

Phosphors for Light-Emitting Diodes (LEDs): In solid-state lighting, particularly in phosphor-converted LEDs (pc-LEDs), phosphors are essential for generating white light. A common approach is to use a blue-emitting InGaN LED chip and coat it with one or more phosphors that absorb some of the blue light and re-emit it at longer wavelengths (e.g., yellow, green, and red). The combination of the remaining blue light from the LED and the light emitted from the phosphors produces white light. electrochem.org

Rare earth-doped LaPO₄ phosphors are candidates for this application. For instance, a Eu³⁺-doped LaPO₄ phosphor can contribute red emission, which is often lacking in standard YAG:Ce yellow phosphors, to create a "warm white" light with a better color rendering index. electrochem.orgresearchgate.net Similarly, Tb³⁺-doped LaPO₄ can provide the green component of the emitted light. primescholars.com The stability and efficiency of these phosphors are critical for the long-term performance and energy efficiency of LED lighting. nih.gov

The versatility in the emission color, achieved by selecting the appropriate rare earth dopant, along with the chemical and thermal stability of the lanthanum phosphate host, makes these materials highly suitable for the demanding requirements of modern lighting and display applications. nih.govresearchgate.net

Use as Scintillators in Radiation Detection

Lanthanum(III) phosphate, when doped with certain rare earth elements, can function as a scintillator material for the detection of ionizing radiation, such as gamma rays and X-rays. researchgate.net Scintillators absorb the energy of incoming radiation and re-emit it as a flash of light, which can then be detected by a photosensor like a photomultiplier tube.

The properties that make doped lanthanum phosphate suitable for this application include its relatively high density, which provides good stopping power for high-energy radiation, and its efficient luminescence when activated. Cerium-doped lanthanum halides, for example, have been investigated as promising scintillator materials. scispace.com While research has focused on lanthanum halides like LaF₃:Ce and CeBr₃, the principles extend to other lanthanum-based host materials. scispace.comiaea.org The development of nanostructured scintillator materials, including nanoparticles of doped lanthanum phosphate, offers the potential for creating large, flexible, and cost-effective radiation detectors. scispace.com

Exploration of Upconversion Processes

Upconversion is a phenomenon in which lower-energy photons (typically in the near-infrared range) are converted into higher-energy visible or ultraviolet photons through a multi-photon absorption process. nih.gov This process is of interest for various applications, including biological imaging and solar cells.

In the context of this compound, upconversion can be achieved by co-doping the host material with a pair of rare earth ions, typically a sensitizer and an activator. A common example is the co-doping with Ytterbium(III) (Yb³⁺) as the sensitizer and Erbium(III) (Er³⁺) or Thulium(III) (Tm³⁺) as the activator. nih.gov The Yb³⁺ ions have a large absorption cross-section in the near-infrared (around 980 nm) and efficiently transfer the absorbed energy to the neighboring activator ions. The activator ion is then excited to higher energy levels through successive energy transfers, leading to the emission of visible light. For instance, Yb³⁺/Er³⁺ co-doped LaPO₄ nanoparticles have been shown to exhibit both green and red upconversion emission. nih.gov

Environmental Remediation

Advanced Phosphate Removal from Aquatic Environments

This compound and other lanthanum-based materials have emerged as highly effective agents for the removal of excess phosphate from aquatic environments, a critical step in mitigating eutrophication. nih.govnih.gov The strong affinity of the lanthanum(III) ion (La³⁺) for phosphate ions (PO₄³⁻) is the primary driver for this application. frontiersin.orgumn.edu Lanthanum-based adsorbents can effectively reduce phosphate concentrations to very low levels, even in the presence of competing ions. nih.gov

These materials have been developed in various forms, including nanoparticles, and can be loaded onto different support materials to enhance their practical application in water treatment. nih.govnih.gov The effectiveness of lanthanum-based materials for phosphate removal is often evaluated by their maximum phosphate uptake capacity, which has been shown to correlate with the lanthanum content of the material. nih.gov For example, lanthanum carbonate has demonstrated a maximum adsorption capacity of 106.6 mg/g under acidic conditions. frontiersin.org Similarly, amorphous lanthanum carbonate nano-adsorbents have shown a maximum adsorption capacity of 112.9 mg P/g. iwaponline.com A novel lanthanum manganese oxide exhibited an excellent phosphate adsorption capacity of 168.4 mg/g. nih.gov

Table 1: Phosphate Adsorption Capacities of Various Lanthanum-Based Materials

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | pH Condition | Reference(s) |

|---|---|---|---|

| Lanthanum Carbonate | 106.6 | 2.9 | frontiersin.org |

| Amorphous Lanthanum Carbonate | 112.9 | Not Specified | iwaponline.com |

| Lanthanum Manganese Oxide | 168.4 | Not Specified | nih.gov |

| Lanthanum-modified Zeolite | 53.76 | Not Specified | nih.gov |

The use of lanthanum for phosphate precipitation has been shown to be effective over a wide pH range, which is a significant advantage over traditional coagulants like aluminum salts that are only effective in a narrow pH range. epa.gov

The removal of phosphate by this compound and related materials involves a combination of mechanisms, with surface precipitation and electrostatic adsorption being key processes. nih.govresearchgate.net

Surface Precipitation: A primary mechanism for phosphate removal by lanthanum-based materials is the formation of a highly insoluble lanthanum phosphate precipitate on the surface of the material. nih.govfrontiersin.org When lanthanum-containing compounds are introduced into phosphate-rich water, La³⁺ ions can be released and react with phosphate ions to form a stable, solid LaPO₄ precipitate. frontiersin.org This process is essentially an in-situ anion substitution reaction, where, for example, carbonate or hydroxide (B78521) ions in the original lanthanum material are replaced by phosphate ions. frontiersin.org The formation of lanthanum phosphate is thermodynamically favorable due to its very low solubility product. This mechanism is particularly effective and leads to the robust and long-term sequestration of phosphate. epa.gov

Electrostatic Adsorption: Electrostatic attraction also plays a significant role, especially in the initial stages of phosphate uptake. nih.govnih.gov The surface of lanthanum-based materials can carry a positive charge, particularly at pH values below their point of zero charge. nih.gov This positive surface charge attracts the negatively charged phosphate ions (such as H₂PO₄⁻ and HPO₄²⁻, depending on the pH) from the solution. This electrostatic interaction facilitates the accumulation of phosphate ions near the surface, where they can then undergo more permanent binding through surface precipitation or ligand exchange. nih.govtandfonline.com The combination of these mechanisms contributes to the high efficiency and selectivity of lanthanum-based materials for phosphate removal from water. researchgate.net

Removal of Heavy Metals and Radioactive Materials from Water and Soil

Beyond phosphate, lanthanum phosphate and related materials have shown potential for the removal of heavy metals and radioactive elements from contaminated water and soil.

Lanthanum-modified zeolites have been investigated for the simultaneous immobilization of phosphorus, zinc (Zn), and lead (Pb) in sediments. nih.gov These materials have demonstrated significant adsorption capacities for these heavy metals, transforming them into more stable and less bioavailable forms. nih.gov The primary mechanism for the adsorption of zinc and lead involves the formation of inner-sphere complexes, with electrostatic attraction and surface precipitation also playing a role. nih.gov

In the realm of radioactive waste management, lanthanum phosphate has been studied as a co-precipitation agent for the removal of actinides from radioactive liquid waste. osti.gov Due to the chemical similarities between lanthanides and actinides, lanthanum phosphate is effective in incorporating actinides like americium into its crystal structure. osti.gov Studies have shown that lanthanum phosphate can be more effective than traditional ferric compounds for americium removal. osti.gov Furthermore, this method has also been found to be effective for the removal of strontium, particularly at a pH above 7.0. osti.gov The addition of phosphate to uranium-containing effluents has also been shown to effectively remove uranium through the precipitation of uranium phosphate minerals.

Soil Remediation Applications for Pollution Mitigation

Lanthanum-based materials are also being explored for soil remediation to mitigate pollution. One approach involves the use of phosphate-lanthanum coated sewage sludge biochar. This modified biochar has been shown to improve the properties of alkaline soils. When applied to soil, it can act as a slow-release source of phosphorus for plants.

The application of such materials can also help in reducing the bioavailability of contaminants in the soil. For instance, the lanthanum component can bind with excess phosphates and potentially other anions, while the biochar matrix can adsorb organic and inorganic pollutants, thus mitigating their negative impact on the environment.

Ceramics and Advanced Materials Science

Lanthanum(III) phosphate is recognized as a versatile ceramic material with a range of functional applications. researchgate.netresearchgate.net It is characterized by properties such as hydrophobicity, low thermal conductivity, and machinability. researchgate.net

Lanthanum phosphate-based materials can be synthesized through various methods, including sol-gel processes, to create nanocrystals, nanorods, and other controlled nanostructures. researchgate.netresearchgate.net These materials have applications as catalysts and in the development of luminescent materials. wikipedia.org For instance, lanthanum phosphate doped with other rare-earth elements like Europium (Eu) can exhibit strong luminescence, making it suitable for use in phosphors for lighting and display technologies. ceramics-silikaty.cz